molecular formula C7H13NO2S B2731467 Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate CAS No. 85929-61-9

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2731467
CAS No.: 85929-61-9
M. Wt: 175.25
InChI Key: VQAXIQTYFVLHJT-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a bicyclic thiazolidine derivative characterized by a 5,5-dimethyl-substituted 1,3-thiazolidine ring fused with a methyl ester group at the 4-position. Its hydrochloride salt (CAS: 1217983-12-4) has a molecular formula of C7H14ClNO2S and a molecular weight of 211.70 g/mol . The compound is utilized in asymmetric synthesis, particularly in enzymatic resolution processes to produce enantiomerically pure carboxylic acids, achieving up to 97.7% enantiomeric excess (ee) for the (R)-enantiomer .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAXIQTYFVLHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Step 1: Reaction of 2-amino-2-methyl-1-propanol with carbon disulfide to form the intermediate.

    Step 2: Reaction of the intermediate with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ring-Opening and Lactam Formation

Under acidic or thermal conditions, the thiazolidine ring undergoes tautomerization and rearrangement. A study demonstrated that treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by reflux in toluene leads to:

  • Cationic iminium intermediate formation via N–C bond cleavage .

  • Lactam ring closure through intramolecular nucleophilic substitution, resulting in bicyclic 1,3-oxathiane–γ-lactam systems (Scheme 1) .

Key Data:

Reaction ConditionsProductYieldStereochemical Outcome
TFA/DCM + toluene refluxBicyclic lactam 21 73%Inversion at C-2 position

Decarboxylation and Rearrangement

The carboxylate group participates in decarboxylative pathways under basic conditions:

  • Base-mediated decarboxylation (e.g., NaOH) generates α,β-unsaturated thiazolidine derivatives .

  • Acid-catalyzed decarboxylation (e.g., H₃PO₄) produces 5,5-dimethylthiazolidine intermediates, enabling further functionalization .

Mechanistic Pathway:

  • Deprotonation at the α-carbon relative to the carboxylate.

  • CO₂ elimination, forming a resonance-stabilized carbanion.

  • Protonation or trapping by electrophiles .

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis or aminolysis:

  • Hydrolysis : Treatment with aqueous HCl yields 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .

  • Aminolysis : Reaction with amines (e.g., benzylamine) produces amide derivatives, useful in peptide mimetics .

Reaction Efficiency:

  • Hydrolysis proceeds quantitatively at 80°C in 6M HCl .

  • Amide formation requires coupling agents (e.g., HATU) for >90% conversion .

Condensation with Carbonyl Compounds

The thiazolidine ring reacts with aldehydes or ketones via nucleophilic addition:

  • O-Allenyl salicylaldehyde forms chromeno-pyrrolo[1,2-c]thiazoles under microwave irradiation (150°C, 15 min) .

  • 4-Chlorobenzaldehyde generates spiro-thiazolidine derivatives in 62% yield .

Example Reaction:

text
Thiazolidine + O-Allenyl salicylaldehyde → Chromeno-pyrrolothiazole (36% yield)

Stereochemical Transformations

The stereogenic centers at C-4 and C-5 influence reaction outcomes:

  • Epimerization : Under basic conditions, C-2 epimerization occurs via α-hydrogen exchange, altering product stereochemistry .

  • DFT calculations confirm that substituents at C-2 stabilize specific transition states, dictating diastereoselectivity .

Notable Observation:

  • The (R)-enantiomer shows higher reactivity in lactam formation compared to the (S)-form due to reduced steric hindrance .

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is widely recognized as a crucial building block in the synthesis of bioactive molecules. Its chiral properties facilitate the creation of enantiomerically pure compounds essential for drug formulation. This compound is particularly valuable in the development of pharmaceuticals targeting metabolic disorders and other therapeutic areas .

Case Study: Synthesis of Antidiabetic Agents
Research has demonstrated the use of this thiazolidine derivative in synthesizing antidiabetic agents. For instance, derivatives of this compound have been utilized to enhance the efficacy of drugs aimed at improving insulin sensitivity and glucose metabolism .

Biochemical Research

Metabolic Pathways and Enzyme Interactions
In biochemical research, this compound serves as a tool for studying metabolic pathways and enzyme interactions. Its incorporation into experimental setups allows researchers to gain insights into cellular processes and identify potential therapeutic targets .

Case Study: Enzyme Inhibition Studies
A study investigated the compound's role in enzyme inhibition, revealing its potential to modulate specific metabolic pathways. This research highlighted its importance in understanding disease mechanisms and developing targeted therapies .

Agricultural Chemistry

Enhancement of Agrochemicals
The compound is also employed in agricultural chemistry to formulate agrochemicals that enhance crop yield and resistance to pests. Its application contributes significantly to sustainable agriculture practices by improving the effectiveness of pesticides and fertilizers .

Data Table: Agrochemical Applications

Application AreaDescriptionBenefits
Pesticide FormulationEnhances effectiveness of pest control agentsIncreased crop yield
Fertilizer DevelopmentImproves nutrient uptake efficiencySustainable agricultural practices

Material Science

Incorporation into Polymers
In material science, this compound can be incorporated into polymer matrices. This enhances the properties of materials used in coatings and drug delivery systems, making it valuable for developing advanced materials with specific functionalities .

Case Study: Drug Delivery Systems
Research has explored the use of this compound in creating drug delivery systems that provide controlled release profiles. The findings indicate improved stability and bioavailability of encapsulated drugs when using this thiazolidine derivative as part of the polymer matrix .

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to other thiazolidine derivatives and penicilloic acids below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride C7H14ClNO2S 211.70 5,5-dimethyl thiazolidine, methyl ester Chiral resolution, pharmaceutical intermediates
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride C9H18ClNO2S 239.77 2,2,5,5-tetramethyl thiazolidine, methyl ester Research applications (specific uses not detailed)
Amoxicillin penicilloic acid sodium salt C32H37N6Na3O11S2 812.82 4-hydroxyphenyl, sodium carboxylates, β-lactam ring-opened structure Degradation product of amoxicillin, antibiotic research
Flucloxacillin Sodium Impurity A (Disodium Salt) C20H16ClFN2Na2O6S 547.85 Chloro-fluorophenyl, isoxazole, disodium carboxylates Pharmaceutical impurity analysis
(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (enzymatic hydrolysis product) C6H11NO2S 161.22 5,5-dimethyl thiazolidine, carboxylic acid Chiral building block for drug synthesis

Key Comparative Insights

Steric and Electronic Effects
  • The 5,5-dimethyl substitution in the target compound reduces ring flexibility, enhancing stereochemical stability during enzymatic hydrolysis compared to non-substituted analogs .
  • The tetramethyl derivative (C9H18ClNO2S) introduces additional steric hindrance at the 2-position, which may hinder enzyme-substrate interactions in resolution processes .
Solubility and Stability
  • The hydrochloride salt form of the target compound offers improved aqueous solubility compared to non-ionic thiazolidine esters. However, penicilloic acid derivatives (e.g., Amoxicillin penicilloic acid sodium salt) exhibit even higher solubility due to multiple sodium carboxylate groups .
Enzymatic Resolution Efficiency
  • The target compound achieves 97.7% ee in hydrolysis via Klebsiella oxytoca hydrolase, outperforming other substrates like (±)-α-phenylpropionate (99.5% ee) due to optimal steric compatibility with the enzyme’s active site .

Industrial Availability

The hydrochloride form is commercially available at 95% purity (Combi-Blocks), while analogs like methyl 2,5-dimethylthiophene-3-carboxylate reach 98% purity, reflecting differences in synthetic accessibility .

Biological Activity

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention in various fields, particularly in medicinal chemistry due to its notable biological activities. This article delves into the compound's biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazolidine ring structure that contributes to its biological activity. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications. Its molecular formula is C₇H₁₃NO₂S, and it has a molecular weight of approximately 173.25 g/mol.

Biological Activities

1. Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both bacteria and fungi, making it a promising candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect is particularly relevant in conditions where inflammation plays a key role, such as arthritis.

3. Antioxidant Activity
The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of microbial enzymes
Anti-inflammatoryModulation of cytokine production
AntioxidantScavenging free radicals

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazolidine derivatives, this compound demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .

Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced edema in animal models of inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Applications in Drug Development

This compound serves as a valuable building block in pharmaceutical research. Its structural properties enhance the biological activity of synthesized compounds targeting various diseases, including metabolic disorders and cancer . Additionally, it is being explored for its potential use in developing novel biocatalysts for industrial applications .

Q & A

Basic: What synthetic routes are commonly employed for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Key Steps :
    • Thiazolidine Ring Formation : Cyclocondensation of cysteine derivatives with ketones (e.g., 2,2-dimethyl-1,3-diketones) under acidic or basic conditions.
    • Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid or diazomethane for milder conditions .
  • Optimization Parameters :
    • Temperature : Maintain 0–5°C during diazomethane-mediated esterification to avoid side reactions.
    • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Advanced: How can co-eluting degradation products of this compound be resolved during HPLC analysis?

Methodological Answer:

  • Mobile Phase Design :
    • Composition : Methanol/water/0.2 M sodium phosphate buffer/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid .
    • Ion-Pairing Agents : Tetrabutylammonium hydroxide improves separation of ionic degradation products (e.g., penicilloic acids) .
  • Column Selection : C18 reverse-phase columns (e.g., 250 × 4.6 mm, 5 µm) with a flow rate of 1.0 mL/min.
  • Validation : System suitability tests using reference standards (e.g., amoxicillin degradation analogs) to confirm resolution (R > 2.0) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • 1H NMR : Identify thiazolidine protons (δ 3.2–4.1 ppm) and methyl groups (δ 1.2–1.5 ppm).
    • 13C NMR : Carboxylic ester (δ 170–175 ppm) and quaternary carbons in the thiazolidine ring .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+ at m/z 218.1 (C₈H₁₅NO₂S requires 217.08).
  • IR Spectroscopy : Confirm ester carbonyl stretch (1720–1740 cm⁻¹) and thiazolidine C-S-C vibrations (650–750 cm⁻¹) .

Advanced: How does stereochemistry at the thiazolidine ring influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Stability Studies :
    • Acidic Conditions (pH < 3) : Hydrolysis of the ester group to carboxylic acid, accelerated by increased ring strain in cis-configured derivatives.
    • Basic Conditions (pH > 9) : Thiazolidine ring opening via nucleophilic attack at the sulfur atom, with trans-isomers showing slower degradation .
  • Experimental Design :
    • Use chiral HPLC (e.g., Chiralpak IA) to isolate enantiomers.
    • Monitor degradation kinetics via UV-Vis (λ = 254 nm) and compare half-lives (t₁/₂) .

Basic: What are the primary degradation pathways of this compound, and how can storage conditions mitigate decomposition?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : Ester cleavage to 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in humid environments.
    • Oxidation : Sulfur oxidation at the thiazolidine ring, forming sulfoxide derivatives .
  • Mitigation Strategies :
    • Storage : Argon atmosphere, desiccated at –20°C.
    • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to retard oxidation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., sulfur in thiazolidine ring).
    • Calculate Fukui indices to predict nucleophilic attack susceptibility .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction trajectories.
  • Validation : Compare computational results with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) .

Basic: How can conflicting spectral data for this compound be reconciled during structural verification?

Methodological Answer:

  • Cross-Validation :
    • Compare NMR shifts with structurally analogous compounds (e.g., Libecillide derivatives) .
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₁₃NO₂S, exact mass 217.08).
  • X-ray Crystallography : Resolve ambiguities by growing single crystals from ethanol/water (70:30) and analyzing unit cell parameters .

Advanced: What strategies are recommended for synthesizing isotopically labeled analogs of this compound for metabolic studies?

Methodological Answer:

  • Isotope Incorporation :
    • 13C-Labeling : Use 13C-enriched methyl iodide during esterification.
    • Deuterated Derivatives : Replace protic solvents (e.g., D₂O for H₂O) in ring-closing reactions.
  • Purification : Ultracentrifugation or preparative HPLC to isolate labeled species.
  • Applications : Trace metabolic pathways via LC-MS/MS with selected reaction monitoring (SRM) .

Basic: What regulatory guidelines apply to the handling and disposal of this compound in laboratory settings?

Methodological Answer:

  • Handling :
    • Use fume hoods, nitrile gloves, and protective eyewear.
    • Avoid prolonged skin contact due to potential sensitization .
  • Disposal :
    • Neutralize acidic/basic residues before incineration.
    • Follow EPA guidelines for sulfur-containing waste (40 CFR Part 261) .

Advanced: How can bioactivity studies be designed to evaluate the compound’s potential as a enzyme inhibitor?

Methodological Answer:

  • Assay Design :
    • Target Enzymes : Test against cysteine proteases (e.g., caspase-3) or thiol-dependent enzymes.
    • IC₅₀ Determination : Use fluorogenic substrates (e.g., Z-DEVD-AMC) in kinetic assays .
  • Controls : Include β-mercaptoethanol to assess thiol-mediated false positives.
  • Data Interpretation : Compare inhibition kinetics with known thiazolidine-based inhibitors (e.g., thiopurine analogs) .

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